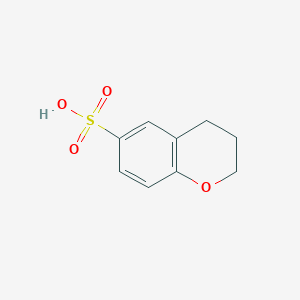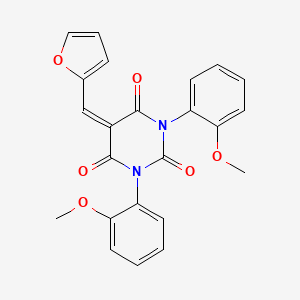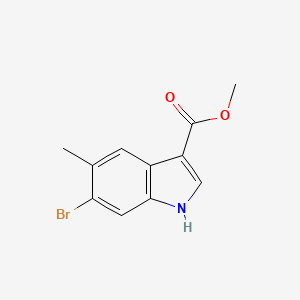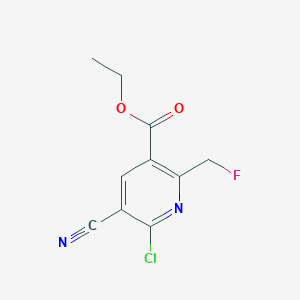
Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. The compound is characterized by the presence of a chloro, cyano, and fluoromethyl group attached to a nicotinate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloronicotinic acid with ethyl cyanoacetate in the presence of a base, followed by fluoromethylation using a suitable fluorinating agent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized nicotinates.
Scientific Research Applications
Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 6-chloro-5-cyano-2-(fluoromethyl)nicotinate can be compared with similar compounds such as:
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and biological activity.
Ethyl 6-chloro-5-cyano-2-(methyl)nicotinate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClFN2O2 |
|---|---|
Molecular Weight |
242.63 g/mol |
IUPAC Name |
ethyl 6-chloro-5-cyano-2-(fluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)7-3-6(5-13)9(11)14-8(7)4-12/h3H,2,4H2,1H3 |
InChI Key |
YUEBJYKZYLOBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B11718598.png)

![(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B11718603.png)
![Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate](/img/structure/B11718604.png)
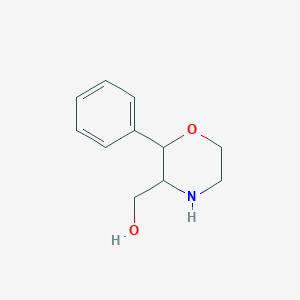
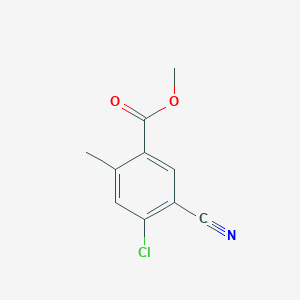



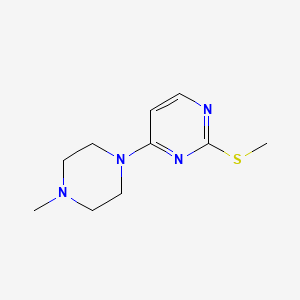
![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11718634.png)
